(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol
Description
This compound is a stereochemically complex polyol derivative featuring a benzyloxy group at position 10, a tert-butyldiphenylsilyl (TBDPS) ether at position 1, and a chlorine substituent at position 5. The stereochemistry (4S,6S,7R) is critical for its biological activity and synthetic utility, particularly in medicinal chemistry and natural product synthesis. The TBDPS group serves as a robust protecting group for the primary alcohol, while the benzyloxy moiety enhances solubility in organic solvents. The chlorine atom introduces electrophilic reactivity, making the compound a versatile intermediate for nucleophilic substitution reactions .
Properties
Molecular Formula |
C33H45ClO4Si |
|---|---|
Molecular Weight |
569.2 g/mol |
IUPAC Name |
(4S,6S,7R)-1-[tert-butyl(diphenyl)silyl]oxy-7-chloro-10-phenylmethoxydecane-4,6-diol |
InChI |
InChI=1S/C33H45ClO4Si/c1-33(2,3)39(29-18-9-5-10-19-29,30-20-11-6-12-21-30)38-24-13-17-28(35)25-32(36)31(34)22-14-23-37-26-27-15-7-4-8-16-27/h4-12,15-16,18-21,28,31-32,35-36H,13-14,17,22-26H2,1-3H3/t28-,31+,32-/m0/s1 |
InChI Key |
DWJMTSOGEWXIBG-YXQUNVLPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC[C@@H](C[C@@H]([C@@H](CCCOCC3=CC=CC=C3)Cl)O)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCC(CC(C(CCCOCC3=CC=CC=C3)Cl)O)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Formation of 4,6-Diol
- The diol moiety at C4 and C6 is typically introduced by asymmetric dihydroxylation of alkenes or by stereoselective reduction of diketones.
- Sharpless asymmetric dihydroxylation is a common method, although reports indicate that diastereoselectivity can be challenging and may require optimization of AD-mix composition and reaction temperature to improve selectivity.
- Alternative approaches include Brown crotylation of aldehydes to set stereochemistry with high diastereomeric ratios (up to 93:7), followed by oxidation and protection steps.
Installation of Benzyloxy Group at C10
- The benzyloxy group is introduced by etherification of a primary or secondary alcohol with benzyl bromide or benzyl chloride under basic conditions (e.g., NaH, K2CO3).
- This step often precedes or follows the diol formation, depending on the synthetic route.
Protection of Hydroxyl Groups by TBDPS
- The hydroxyl group at C1 is protected using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole or pyridine.
- TBDPS is chosen for its stability under various reaction conditions and ease of removal.
- Protection is crucial to prevent side reactions during chlorination and chain elongation.
Selective Chlorination at C7
- Chlorination at the C7 position is typically achieved by nucleophilic substitution or radical chlorination methods.
- A common approach is the conversion of an alcohol or a suitable leaving group at C7 into a chloride using reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or triphenylphosphine with carbon tetrachloride (Appel reaction).
- Reaction conditions must be controlled to avoid over-chlorination or racemization.
Chain Assembly and Final Functional Group Transformations
- The decane backbone is assembled through alkylation reactions or coupling strategies .
- Final deprotection of silyl groups is performed using fluoride sources such as tetrabutylammonium fluoride (TBAF).
- Purification is typically carried out by chromatography.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The stereochemical integrity at C4, C6, and C7 is critical for biological activity; thus, each step involving chiral centers requires rigorous control and monitoring by NMR and chiral HPLC.
- Use of TBDPS as a protecting group is preferred over smaller silyl groups due to its robustness in multi-step syntheses and selective deprotection possibilities.
- Chlorination methods must be chosen to minimize side reactions; Appel-type chlorination offers mild conditions compatible with sensitive groups.
- Benzyloxy protection is commonly used in synthetic organic chemistry for its stability and ease of removal by hydrogenolysis.
- Literature reports indicate that the overall yield can be improved by optimizing the order of protection and functionalization steps to minimize purification losses.
Chemical Reactions Analysis
Types of Reactions
(4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Reduction of the chlorodecane moiety to a decane using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles in polar aprotic solvents like DMF (dimethylformamide) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
Chemical Properties and Reactivity
The compound's chemical reactivity can be explored through different types of reactions, particularly those facilitated by enzymes in biological systems. The presence of hydroxyl groups indicates potential for:
- Antimicrobial Properties : Hydroxylated compounds can disrupt bacterial cell membranes or inhibit enzyme functions.
- Anti-inflammatory Effects : Hydroxyl groups may modulate inflammatory pathways.
- Potential Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms .
Pharmaceutical Development
The compound's structural features make it a candidate for drug development. Its predicted biological activities suggest potential as:
- Antimicrobial Agents : The compound could be explored for its effectiveness against bacterial infections.
- Anti-inflammatory Drugs : Investigating its role in modulating inflammation could lead to new therapeutic options for inflammatory diseases.
- Anticancer Therapies : Further research into its mechanisms of action may uncover novel treatments for cancer .
Synthetic Chemistry
In synthetic chemistry, the compound can serve as an intermediate in the synthesis of other complex molecules. The strategic placement of functional groups allows chemists to manipulate its structure to create derivatives with enhanced properties or activities.
Biological Interaction Studies
Understanding how this compound interacts within biological systems is crucial. Interaction studies can elucidate:
- Mechanisms of Action : Determining how the compound affects cellular pathways can provide insights into its pharmacological effects.
- Binding Affinities : Evaluating how well the compound binds to specific biological targets can inform its therapeutic potential .
Computer-Aided Drug Design
Computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) can be utilized to forecast the pharmacological effects based on structural similarities with known compounds. Such tools help streamline the drug discovery process by identifying promising candidates early in research .
Case Study 1: Antimicrobial Activity
Research has indicated that compounds with similar structural characteristics exhibit antimicrobial properties. A study focusing on hydroxylated compounds demonstrated their effectiveness in disrupting bacterial cell membranes, suggesting that (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol could be explored further in this context.
Case Study 2: Anti-inflammatory Mechanisms
Another study investigated the anti-inflammatory effects of similar compounds. The presence of hydroxyl groups was linked to modulation of inflammatory pathways, providing a rationale for exploring this compound as a potential anti-inflammatory agent.
Mechanism of Action
The mechanism by which (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol exerts its effects depends on its application. In synthetic chemistry, its reactivity is governed by the presence of reactive functional groups. In biological systems, it may interact with specific enzymes or receptors, although detailed studies would be required to elucidate these interactions.
Comparison with Similar Compounds
Compound 61 (from )
- Structure : 9-((1R,3R,4R,7S)-7-(Benzyloxy)-1-((tert-butyldiphenylsilyloxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-N2-ethyl-9H-purine-2,6-diamine.
- Comparison :
- Shares the benzyloxy and TBDPS groups, but integrated into a bicyclic framework.
- The purine base introduces hydrogen-bonding capacity, absent in the target compound.
- Lower yield (48%) in synthesis compared to the target compound’s typical optimization (81% in ), likely due to steric hindrance from the bicyclic system .
Compound 16 (from )
- Structure: Phosphonoester derivative with a TBDPS-protected ethyl chain and isopropylidene-protected diols.
- Comparison: The TBDPS group is attached to an ethyl chain rather than a primary alcohol, reducing steric bulk. The isopropylidene group offers orthogonal protection compared to the target compound’s free diols, enabling sequential deprotection strategies. Demonstrates higher solubility in polar aprotic solvents due to the phosphonoester group .
Compound 9 (from )
- Structure : Tert-butyldimethylsilyl (TBDMS)-protected nucleoside analogue.
- Comparison :
- TBDMS is less sterically hindered than TBDPS, enabling faster deprotection under milder conditions (e.g., fluoride ions).
- The absence of chlorine reduces electrophilic reactivity, limiting its utility in cross-coupling reactions .
Biological Activity
The compound (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. Its structural features suggest potential biological activities, which are of significant interest for therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 500. The presence of a benzyloxy group and a chlorodecane moiety contributes to its lipophilicity and potential interactions with biological targets.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C29H47ClO3Si |
| Molecular Weight | 500 g/mol |
| Functional Groups | Benzyloxy, Chloride, Hydroxyl |
| Silyl Group | tert-Butyldiphenylsilyl |
The biological activity of (4S,6S,7R)-10-(Benzyloxy)-1-((tert-butyldiphenylsilyl)oxy)-7-chlorodecane-4,6-diol is largely predicted based on its structural characteristics. The benzyloxy group may enhance the compound's ability to interact with various biological receptors, while the chlorodecane segment could influence its membrane permeability and bioavailability.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially bind to and modulate the activity of certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Given its structural complexity, it may exhibit antimicrobial properties against various pathogens.
Table 2: Comparative Biological Activities
Experimental Studies
Research has indicated that compounds with similar structures often undergo various in vitro tests to assess their biological activity. These tests typically include:
- Cytotoxicity Assays : Evaluating the effect on cancer cell lines.
- Antimicrobial Tests : Assessing efficacy against bacterial strains.
- Enzyme Inhibition Studies : Determining the inhibitory potential on target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
